![molecular formula C19H15N3O2 B4429068 4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4429068.png)
4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Overview
Description
4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, also known as PDP, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery. This compound has been shown to have promising biological activities, and its synthesis and mechanism of action have been extensively studied.
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of neurotransmitters. This compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are responsible for the breakdown of acetylcholine in the brain. This leads to increased levels of acetylcholine, which can improve cognitive function. This compound has also been shown to inhibit monoamine oxidase, which is involved in the breakdown of dopamine, norepinephrine, and serotonin. This can lead to increased levels of these neurotransmitters, which can improve mood and reduce symptoms of depression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In vivo studies have shown that this compound can improve cognitive function and reduce symptoms of depression in animal models. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one in lab experiments is its ability to modulate multiple targets. This can lead to more effective treatments for neurodegenerative diseases and depression. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high doses, and further research is needed to determine the optimal dose for therapeutic use.
Future Directions
There are several future directions for research on 4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another area of interest is the investigation of this compound's potential therapeutic effects in human clinical trials. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in drug discovery.
Scientific Research Applications
4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has been shown to have potential applications in drug discovery due to its ability to modulate various biological targets. Studies have demonstrated that this compound can inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in the regulation of neurotransmitters, and their inhibition can lead to therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-(3-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-24-15-9-5-6-13(12-15)16-10-11-20-18-17(16)19(23)22(21-18)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCZRTXNBRICQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326092 | |
Record name | 4-(3-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202269 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
896667-43-9 | |
Record name | 4-(3-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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